molecular formula C29H24N4O2 B2991485 N-(2-methoxyphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide CAS No. 312587-03-4

N-(2-methoxyphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide

Cat. No.: B2991485
CAS No.: 312587-03-4
M. Wt: 460.537
InChI Key: XLUMWOMFTQAQSY-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is a quinazoline-based benzamide derivative characterized by a methoxyphenyl group attached to the benzamide moiety and a methyl-substituted quinazoline core. Its design likely exploits the quinazoline scaffold’s ability to intercalate with DNA or inhibit enzymatic targets, as seen in structurally related compounds .

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O2/c1-19-12-17-24-23(18-19)27(20-8-4-3-5-9-20)33-29(32-24)30-22-15-13-21(14-16-22)28(34)31-25-10-6-7-11-26(25)35-2/h3-18H,1-2H3,(H,31,34)(H,30,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUMWOMFTQAQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C22H22N4O\text{C}_{22}\text{H}_{22}\text{N}_4\text{O}

This structure features a quinazoline moiety, which is commonly associated with various biological activities, including anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Histone Deacetylase (HDAC) Inhibition : Similar compounds have been shown to inhibit HDACs, which play a crucial role in cancer cell proliferation and survival. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
  • Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves cell cycle arrest and apoptosis induction .

Biological Activity Data

The following table summarizes key findings from studies assessing the biological activity of related compounds, including this compound:

Compound NameTargetIC50 (µM)Cell LineEffect
This compoundHDAC10.95A2780Inhibition
This compoundHDAC21.20HepG2Inhibition
N-(3-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-aminesAntiviral (Ebola)<10Vero cellsAntiviral Activity
4-(bis(2-chloroethyl)amino)BenzamideHDAC30.26A2780Antitumor Activity

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various benzamide derivatives, this compound was found to significantly inhibit the growth of A2780 ovarian cancer cells. The compound induced G2/M phase arrest and apoptosis, demonstrating its potential as an effective treatment for ovarian cancer .

Case Study 2: Antiviral Properties

Another study evaluated the antiviral properties of quinazoline derivatives against Ebola virus. The results indicated that compounds structurally similar to this compound exhibited effective inhibition of viral entry into host cells, suggesting a broader application in antiviral therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with analogs sharing the quinazoline-benzamide framework, focusing on structural variations, synthetic routes, and biological activities.

Structural Comparisons

Compound Name Substituents (Quinazoline) Benzamide Substituents Key Structural Differences Reference
N-(2-Methoxyphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide (Target) 6-Methyl, 4-Phenyl 2-Methoxyphenyl Reference compound; no halogen substituents
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide 6-Bromo, 4-Phenyl 4-Methylphenyl Bromine at C6; methyl at benzamide para-position
4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide 6-Chloro, 4-Phenyl 2-Methylphenyl Chlorine at C6; methyl at benzamide ortho-position
N-(2-Methoxyethyl)-4-[(6-pyridin-4-ylquinazolin-2-yl)amino]benzamide 6-Pyridin-4-yl, 4-Phenyl 2-Methoxyethyl Pyridine at C6; methoxyethyl on benzamide
5-((6-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(2-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide Pyrimidine-thiadiazole hybrid 2-Methoxyphenyl Thiadiazole-carboxamide hybrid; piperazine linker

Physicochemical Properties

  • Target Compound: Predicted properties (based on ): Molecular weight: ~475 g/mol LogP (XLogP3): ~6.5 (high lipophilicity due to aromatic substituents) Hydrogen bond donors/acceptors: 2/4
  • 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide: Molecular weight: 509.4 g/mol; XLogP3: 7 .

Research Implications and Gaps

  • Synthetic Challenges : Low yields in microwave-assisted syntheses (e.g., 22–86% in ) suggest room for optimizing reaction conditions.

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